molecular formula C5H3Br2NO B1423805 2,5-Dibromopyridin-4-OL CAS No. 1033203-55-2

2,5-Dibromopyridin-4-OL

Cat. No.: B1423805
CAS No.: 1033203-55-2
M. Wt: 252.89 g/mol
InChI Key: BMKGVEHUYFIUJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridin-4-OL typically involves the bromination of pyridin-4-OL. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction mixture is often subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromopyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dibromopyridin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromopyridin-4-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the hydroxyl group allows for various interactions, including hydrogen bonding and halogen bonding, which can influence its biological activity .

Comparison with Similar Compounds

Biological Activity

2,5-Dibromopyridin-4-OL (CAS No. 624-28-2) is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure and Composition

  • Chemical Formula : C5_5H3_3Br2_2NO
  • Molecular Weight : 236.89 g/mol
  • InChI Key : ZHXUWDPHUQHFOV-UHFFFAOYSA-N

The compound features two bromine atoms and a hydroxyl group attached to the pyridine ring, which significantly influences its reactivity and biological interactions.

Pharmacological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Studies have shown that pyridine derivatives, including this compound, possess antimicrobial properties against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition at certain concentrations .
  • CYP Enzyme Inhibition :
    • The compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of various drugs, leading to potential drug-drug interactions .
  • Neuropharmacological Effects :
    • Some studies indicate that pyridine derivatives can influence neurotransmitter systems. For example, they may act on dopamine receptors, which could have implications for treating neuropsychiatric disorders .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Interaction : The hydroxyl group in the structure allows for hydrogen bonding with active sites of enzymes, facilitating inhibition or modulation of enzymatic activity.
  • Cell Membrane Penetration : Its lipophilicity (Log P values around 2.03 to 2.61) suggests good membrane permeability, which is crucial for its bioactivity .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that at concentrations of 50 µg/mL, the compound exhibited significant antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL .

CompoundMIC (µg/mL)Target Organism
This compound25E. coli
Control (Ampicillin)10E. coli

Case Study 2: CYP Enzyme Interaction

In a pharmacokinetic study assessing drug metabolism, this compound was found to inhibit CYP1A2 activity in liver microsomes. This inhibition was characterized by a decrease in the clearance rate of substrates typically metabolized by this enzyme .

Properties

IUPAC Name

2,5-dibromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKGVEHUYFIUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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